3-(Prop-1-en-2-yl)picolinonitrile
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Overview
Description
3-(Prop-1-en-2-yl)picolinonitrile is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is a derivative of picolinonitrile, featuring a prop-1-en-2-yl group attached to the third position of the pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Scientific Research Applications
3-(Prop-1-en-2-yl)picolinonitrile has several scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 3-(Prop-1-en-2-yl)picolinonitrile is tubulin . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules .
Biochemical Pathways
The disruption of microtubule formation affects the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .
Pharmacokinetics
These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .
Result of Action
The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause a significant reduction in tubulin polymerization, leading to cell cycle arrest and cellular apoptosis .
Action Environment
The compound is stable in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .
large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)picolinonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)picolinonitrile can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also exhibits antiproliferative activity and inhibits tubulin polymerization.
3-allylazetidin-2-one: Similar to this compound, this compound interacts with the colchicine-binding site on tubulin.
3-(buta-1,3-dien-1-yl)azetidin-2-one: This compound has a similar mechanism of action and is studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-prop-1-en-2-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFFSNKEUFVTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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